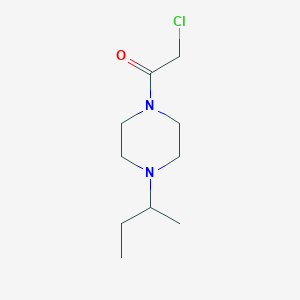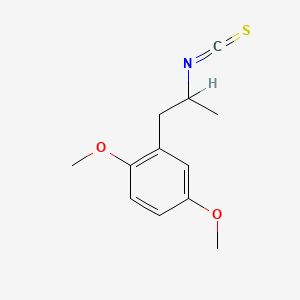
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities and are commonly found in cruciferous vegetables. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring substituted with two methoxy groups (-OCH3) and a propyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene can be achieved through several methods:
From Amines and Phenyl Isothiocyanate: One efficient method involves the reaction of amines with phenyl isothiocyanate in the presence of dimethylbenzene as a solvent.
From Amines and Thiophosgene: Another method involves the reaction of amines with thiophosgene.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of safer and more cost-effective reagents. The replacement reaction of phenyl isothiocyanate with amines is preferred due to its low toxicity, safety, and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its anti-malarial activity, where it targets cysteine proteases in the malaria parasite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Eugenol Isothiocyanate: Similar in structure, with an isothiocyanate group attached to a methoxy-substituted benzene ring.
Cinnamaldehyde Isothiocyanate: Another related compound with an isothiocyanate group attached to a cinnamaldehyde structure.
Uniqueness
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring and the presence of a propyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
35424-99-8 |
|---|---|
Molekularformel |
C12H15NO2S |
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
2-(2-isothiocyanatopropyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C12H15NO2S/c1-9(13-8-16)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6H2,1-3H3 |
InChI-Schlüssel |
QKRWCVGUTUWPOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


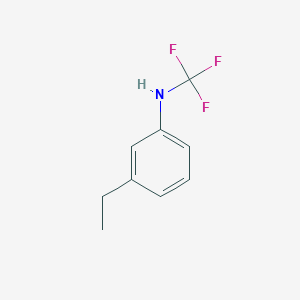

![Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate](/img/structure/B13954026.png)
![3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B13954030.png)
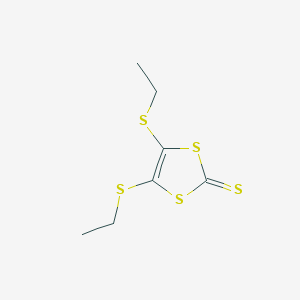
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
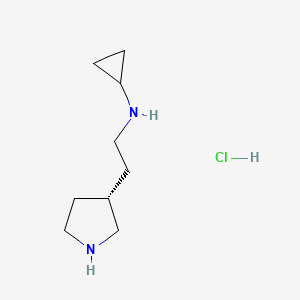
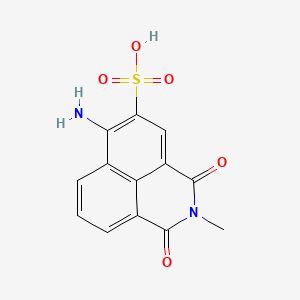

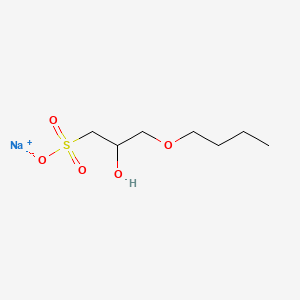
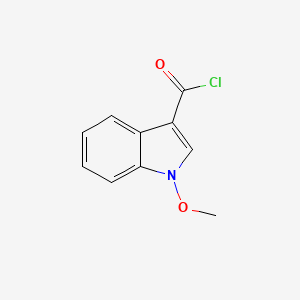
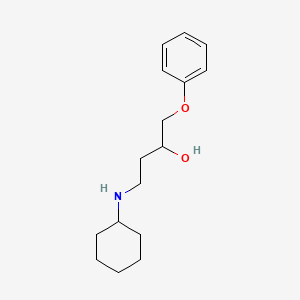
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
